[1-(1-benzofuran-4-yl)propan-2-yl](methyl)amine hydrochloride
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Overview
Description
1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride: is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzofuran ring, which is a fused aromatic heterocycle containing both benzene and furan rings, attached to a propan-2-yl group and a methylamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride typically involves several key steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Attachment of the Propan-2-yl Group: The benzofuran intermediate is then subjected to Friedel-Crafts alkylation using propan-2-yl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylamine Group: The resulting intermediate undergoes reductive amination with formaldehyde and methylamine, typically in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Purification Techniques: Employing crystallization, distillation, and chromatography to achieve high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzofuran ring to a dihydrobenzofuran derivative.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Dihydrobenzofuran derivatives.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence neurotransmitter pathways, particularly those involving serotonin and dopamine, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride: can be compared with other benzofuran derivatives:
1-(1-benzofuran-6-yl)propan-2-ylamine hydrochloride: Similar structure but with the propan-2-yl group attached at a different position on the benzofuran ring.
1-(1-benzofuran-5-yl)propan-2-ylamine hydrochloride: Another positional isomer with distinct chemical and biological properties.
Uniqueness
The unique structural features of 1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride include its specific substitution pattern on the benzofuran ring, which can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2742659-53-4 |
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Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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